Methyl (R)-2-acetoxypropanoate
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Overview
Description
Methyl ®-2-acetoxypropanoate is an organic compound with the molecular formula C6H10O4 It is an ester derived from the reaction between ®-2-hydroxypropanoic acid and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-2-acetoxypropanoate can be synthesized through esterification. The typical synthetic route involves the reaction of ®-2-hydroxypropanoic acid with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl ®-2-acetoxypropanoate involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-acetoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-hydroxypropanoic acid and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.
Reduction: ®-2-hydroxypropanol.
Substitution: Depending on the nucleophile, various substituted esters or alcohols.
Scientific Research Applications
Methyl ®-2-acetoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl ®-2-acetoxypropanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing ®-2-hydroxypropanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-acetoxypropanoate: The enantiomer of methyl ®-2-acetoxypropanoate with similar chemical properties but different biological activity.
Ethyl ®-2-acetoxypropanoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
Methyl ®-3-acetoxybutanoate: A structurally similar compound with an additional carbon in the backbone, leading to different reactivity and applications.
Uniqueness
Methyl ®-2-acetoxypropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance.
Properties
CAS No. |
60426-97-3 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
methyl (2R)-2-acetyloxypropanoate |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m1/s1 |
InChI Key |
QTFFGYLLUHQSAS-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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